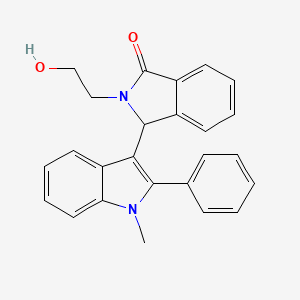![molecular formula C28H23N3O B13373423 N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)
N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-tetracyclo[6620~2,7~0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-tetracyclo[6620~2,7~0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazide derivatives .
Applications De Recherche Scientifique
N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-1,3,5,7,9,11,13-heptaene: Shares a similar tetracyclic core but lacks the quinolinecarbohydrazide moiety.
Tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid: Contains a similar tetracyclic structure with carboxylic acid groups instead of the quinolinecarbohydrazide moiety.
Uniqueness
N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide is unique due to its combination of a tetracyclic core and a quinolinecarbohydrazide moiety.
Propriétés
Formule moléculaire |
C28H23N3O |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[(E)-1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C28H23N3O/c1-17(30-31-28(32)19-14-18-8-2-7-13-26(18)29-16-19)24-15-25-20-9-3-5-11-22(20)27(24)23-12-6-4-10-21(23)25/h2-14,16,24-25,27H,15H2,1H3,(H,31,32)/b30-17+ |
Clé InChI |
WPURMBJJFQXSPM-OCSSWDANSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2N=C1)/C3CC4C5=CC=CC=C5C3C6=CC=CC=C46 |
SMILES canonique |
CC(=NNC(=O)C1=CC2=CC=CC=C2N=C1)C3CC4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13373342.png)
![1-Acetyl-4-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B13373345.png)
![1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone](/img/structure/B13373352.png)
![3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373358.png)
![N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine](/img/structure/B13373368.png)
![6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373375.png)
![4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)
![4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)

![2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373419.png)
![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)
![7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13373438.png)
